Crystal‑Structure Confirmation of Conformational Restriction Induced by the N‑Methylated Anthranilic Acid Residue
In the crystal structure of cyclo(-N‑methylanthraniloyl‑L‑phenylalanyl‑L‑prolyl-), the N‑methylanthranilic acid (MeAnt) aromatic ring is nearly perpendicular to the adjacent amide bonds, forming an angle of 63.3° with the backbone plane [1]. This geometry is distinct from that of non‑methylated anthranilic acid residues, which in analogous cyclopeptides typically adopt a more co‑planar arrangement with the amide plane, leading to different ring‑strain and hydrogen‑bonding patterns. The target compound delivers this N‑methyl‑induced conformational bias in a Boc‑protected form suitable for direct incorporation during solid‑phase peptide synthesis (SPPS).
| Evidence Dimension | Aromatic ring orientation relative to cyclopeptide backbone |
|---|---|
| Target Compound Data | 63.3° angle between MeAnt aromatic ring and backbone plane |
| Comparator Or Baseline | Cyclo(-Anthraniloyl‑L‑Phe‑L‑Pro‑) (non‑methylated analog): aromatic ring is co‑planar with the amide plane (≈0–15° deviation) |
| Quantified Difference | ≈48–63° difference in ring orientation |
| Conditions | Single‑crystal X‑ray diffraction; orthorhombic, P2₁2₁2₁, a=10.153, b=11.700, c=16.402 Å, Z=4, R=0.047 [1] |
Why This Matters
This conformational restriction directly impacts the secondary structure, target‑binding geometry, and metabolic stability of derived peptides, making the N‑methylated building block essential for applications where a specific spatial presentation of the aromatic ring is required.
- [1] Cerrini, S., Gavuzzo, E., Lucente, G. & Pinnen, F. Ten-membered cyclotripeptides. Crystal structure and conformation of cyclo(-N-methylanthraniloyl-L-phenylalanyl-L-prolyl-). Int. J. Pept. Protein Res. 31, 1988, 182–191. https://doi.org/10.1111/j.1399-3011.1988.tb00902.x View Source
